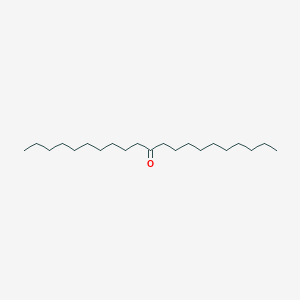

11-Heneicosanone

Beschreibung

Eigenschaften

IUPAC Name |

henicosan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOACSXJVHDTDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173488 | |

| Record name | Henicosan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-72-7 | |

| Record name | 11-Heneicosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosan-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-HENEICOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Henicosan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosan-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of 11 Heneicosanone

Phytochemical Studies of 11-Heneicosanone in Plant Species

Identification in Tinospora cordifolia (Guduchi)

Tinospora cordifolia, commonly known as Guduchi or Amrita, is a perennial climber widely used in traditional Indian medicine. medcraveonline.com Phytochemical investigations of T. cordifolia have revealed the presence of various classes of compounds, including alkaloids, steroids, terpenoids, polysaccharides, glycosides, and aromatic and aliphatic compounds. medcraveonline.comhomoeopathicjournal.comiajps.comkdpublications.in this compound, specifically referred to as Cyclohexyl-11-heneicosanone in some studies, has been isolated from this plant. medcraveonline.comhomoeopathicjournal.comiajps.comkdpublications.inresearchgate.netresearchgate.net It has been identified in the stem and whole plant extracts. researchgate.netresearchgate.net

Research findings indicate that this compound is present alongside other aliphatic compounds such as heptacosanol and octacosanol (B124162) in the hydro-distilled essential oil from the stem and whole plant of T. cordifolia. researchgate.netresearchgate.net

Detection in Vitex negundo L.

Vitex negundo L., also known as the Chinese chaste tree or five-leaved chaste tree, is a shrub widely used in folk medicine, particularly in South and Southeast Asia. worldwidejournals.com Phytochemical screening of Vitex negundo extracts has shown the presence of a diverse range of compounds, including alkaloids, flavonoids, steroids, tannins, coumarins, phenols, and terpenoids. worldwidejournals.comnveo.orgnveo.org this compound has been detected in the leaf extract of Vitex negundo. worldwidejournals.comnveo.orgnveo.org

Studies utilizing GC-MS analysis on V. negundo leaf extracts have identified this compound among other components such as dodecanoic acid, tetradecanoic acid, hexadecanoic acid, and 12-octadecenoic acid. worldwidejournals.comnveo.orgnveo.org The presence and relative abundance of these secondary metabolites can vary depending on environmental and ecological factors. nveo.orgnveo.org

Presence in Mentha L. (Mint)

The genus Mentha L., commonly known as mint, comprises aromatic plants widely recognized for their essential oils and various applications. scholarsresearchlibrary.comfoodb.ca Investigations into the chemical composition of Mentha species have reported the presence of this compound. scholarsresearchlibrary.comresearchgate.net

GC-MS analysis of ethanolic extracts from the leaves and stems of Mentha L. has identified this compound as one of the compounds present. scholarsresearchlibrary.com One study reported this compound with a retention time of 29.9904 minutes and a relative amount of 0.109% in the ethanolic extract of Mentha L. leaves fertilized by specific bacterial strains. scholarsresearchlibrary.com

Data Table: this compound in Mentha L. Extract

| Plant Part (Extract) | Biofertilizer Treatment | Amount (%) | Retention Time (min) |

| Leaf (Ethanolic) | Strains 3+6+10 | 0.109 | 29.9904 |

Occurrence in Sargassum vulgare (Brown Algae)

Sargassum vulgare is a species of brown macroalgae found in various temperate and tropical oceans. wikipedia.org Phytochemical screening of Sargassum vulgare extracts has revealed the presence of various compounds, including tannins, saponins, alkaloids, flavonoids, and terpenoids. nih.gov this compound has been identified in the ethyl acetate (B1210297) extract of Sargassum vulgare. nih.gov

Analysis of Sargassum vulgare extract using techniques like GC-MS has detected this compound with a retention time of 11.85 minutes and a concentration of 1.21 µg/g dry weight. nih.gov

Data Table: this compound in Sargassum vulgare Extract

| Extract Type | Concentration (µg/g dry weight) | Retention Time (min) |

| Ethyl acetate | 1.21 | 11.85 |

Investigation in Vaccinium myrtillus L. (Bilberry) Cuticular Wax

Vaccinium myrtillus L., commonly known as bilberry or European blueberry, is a berry species found across Europe and Northern Asia, valued for its nutraceutical properties. nih.gov The cuticular wax covering the surface of bilberry fruits contains a mixture of hydrophobic lipids, including fatty acids, alkanes, alcohols, aldehydes, ketones, esters, and triterpenes. nih.govresearchgate.netmdpi.commdpi.com this compound has been identified as a component of bilberry fruit cuticular wax. researchgate.netmdpi.comresearchgate.netoulu.fi

Research on the cuticular wax composition of Vaccinium myrtillus has shown that this compound is a dominant ketone found in both wild type and glossy type mutant bilberry fruits across different developmental stages. researchgate.net Studies investigating the effect of environmental factors, such as temperature, on bilberry cuticular wax composition have also detected this compound. nih.govresearchgate.net While 2-heneicosanone (B3049931) was noted as a dominant ketone in some studies across different geographical locations, this compound was also identified as a significant ketone component in bilberry wax. nih.govmdpi.com The proportion of ketones, including this compound, in bilberry cuticular wax can vary depending on the developmental stage of the fruit and environmental conditions. researchgate.netresearchgate.net

Data Table: Dominant Ketones in Vaccinium myrtillus Cuticular Wax

| Compound | Occurrence in Bilberry Wax | Notes |

| This compound | Present | Dominant ketone in wild type and glossy mutant fruits. researchgate.net |

| 2-Heneicosanone | Present | Dominant ketone in some geographical locations. nih.govmdpi.com |

Other Plant Sources and Their Ecological Significance

Beyond well-known sources, this compound has been detected in other plant species, contributing to their unique chemical profiles and potentially playing roles in ecological interactions. For instance, this compound has been identified in the volatile fraction of Hamamelis virginiana (witch hazel) leaves. researchgate.net While the specific ecological significance in Hamamelis virginiana is not detailed in the provided snippets, volatile organic compounds in plants often play roles in attracting pollinators, deterring herbivores, or communicating with other organisms.

Another plant source where this compound has been found is Tinospora cordifolia, an Ayurvedic medicinal plant. medcraveonline.comresearchgate.netrjpponline.org It is present in the stems and the whole plant. researchgate.netrjpponline.org The presence of this compound, alongside other compounds like cycloeuphordenol and 2-hydroxy-4-methoxy-benzaldehyde, has been associated with the medicinal and therapeutic properties attributed to Tinospora cordifolia. medcraveonline.com This suggests a potential contribution of this compound to the plant's bioactivity, although further research would be needed to elucidate its specific role.

Vitex negundo L., another medicinal plant, has also been reported to contain this compound in its leaf extract. nveo.org The phytochemical analysis of V. negundo revealed the presence of various compounds, including fatty acids and flavonoids, and the composition can vary depending on environmental and ecological factors. nveo.org The presence of this compound in V. negundo, alongside other secondary metabolites, may contribute to its reported pharmacological activities. nveo.org

The occurrence of this compound in these diverse plant species highlights its presence in different plant families and its potential involvement in a range of ecological functions and biological properties.

Here is a table summarizing some plant sources of this compound:

| Plant Species | Part Analyzed | Detection Method (if specified) | Reference |

| Hamamelis virginiana | Leaves | GC-MS | researchgate.net |

| Tinospora cordifolia | Stems, Whole plant | GC-MS (hexane extract) | researchgate.netrjpponline.org |

| Vitex negundo L. | Leaf extract | GC-MS | nveo.org |

Microbial and Fungal Production of this compound

Microorganisms, including bacteria and fungi, are known to produce a variety of hydrocarbons and other organic compounds. While the provided information does not directly state the production of this compound by specific wild-type microbial or fungal strains, it alludes to microbial synthesis of hydrocarbons and the potential for engineered microorganisms to produce bioactive molecules. unl.ptmdpi.com

Research has explored the microbial synthesis of hydrocarbons, with studies dating back to the isolation of hydrocarbon-like substances from marine bacteria and algae. unl.pt The hydrocarbon content in different systematic groups of microorganisms varies. unl.pt Engineered microorganisms are also being developed for the bio-production of active compounds, including through fermentation processes. mdpi.comnih.gov For example, engineered strains of Mycolicibacterium smegmatis have been developed to produce 11α-hydroxylated steroids from sterols in a single fermentation step. nih.gov While this is a different class of compound, it demonstrates the capability of microbial engineering for producing specific oxygenated molecules.

The presence of ketones, including methyl ketones, has been noted in microbial contexts. For instance, 2-heneicosanone has been reported in the context of symbiotic fungi associated with the Xylosandrus fornicatus species complex. researchgate.net This suggests that fungi can produce ketones of similar chain lengths.

Although direct evidence of widespread natural production of this compound by wild microbial or fungal strains is not explicitly detailed in the provided snippets, the general capacity of these organisms to produce hydrocarbons and related oxygenated compounds, coupled with the identification of similar ketones in fungal associations, suggests that microbial and fungal production of this compound is plausible and an area potentially warranting further investigation.

Animal Sources and Biological Relevance

This compound has also been identified in the animal kingdom, where it can serve various biological functions, particularly in chemical communication. In insects, long-chain ketones, including those with chain lengths around C21, are known components of pheromones. While this compound itself is not explicitly mentioned as a pheromone in the provided snippets, related long-chained methyl ketones, such as 2-heptacosanone (B1363152) and 2-nonacosanone, are part of the sex pheromone in Canadian red-sided garter snakes (Thamnophis sirtalis parietalis). csic.es This highlights the role of ketones in chemical signaling among animals.

In the European adder (Vipera berus), analysis of skin washes revealed a complex mixture of compounds, including ketones. csic.es Although specific identification of this compound in the adder skin wash is not provided, the presence of ketones in snake skin secretions suggests potential roles in chemical ecology, possibly related to predator-prey interactions or other forms of communication. csic.es Studies on the European common lizard (Zootoca vivipara), a prey species of the adder, have shown responses to hexane-soluble predator kairomones present in adder skin. csic.es

The biological relevance of this compound in animals is likely linked to its properties as a volatile or semi-volatile organic compound, enabling its use in chemical communication, such as pheromones or kairomones.

Biosynthesis and Metabolic Pathways of 11 Heneicosanone

Elucidation of Biosynthetic Precursors

The biosynthetic precursors for 11-heneicosanone are primarily very long-chain fatty acids. nih.govresearchgate.net These fatty acids, typically with chain lengths of 20 or 22 carbons, serve as the foundation upon which the ketone is formed. For instance, docosanoic acid (C22:0) has been identified as a potential precursor for related ketones. chemsrc.com The elongation of shorter-chain fatty acids, synthesized through the core fatty acid biosynthesis pathway, is a crucial initial step in generating these long-chain precursors. nih.govresearchgate.net

Enzymatic Mechanisms and Key Enzymes Involved in this compound Synthesis

The synthesis of this compound involves a series of enzymatic reactions that extend fatty acid chains and ultimately lead to the formation of the ketone group.

Role of Fatty Acid Biosynthesis Pathways

Fatty acid biosynthesis pathways provide the fundamental building blocks, acetyl-CoA and malonyl-CoA, for the synthesis of saturated and unsaturated fatty acids. libretexts.orgberkeley.edu This process occurs primarily in the cytosol in mammals and involves a multienzyme complex known as fatty acid synthase (FAS). berkeley.edubyjus.com Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), a key regulatory enzyme. libretexts.orgbyjus.com Malonyl-CoA then serves as the two-carbon donor in a series of condensation, reduction, and dehydration reactions catalyzed by FAS, progressively elongating the acyl chain. libretexts.orgbyjus.com While FAS typically produces fatty acids up to 16 or 18 carbons in length, these serve as substrates for subsequent elongation systems to produce the longer chains required for this compound synthesis. nih.govresearchgate.net

Long-Chain Fatty Acid Elongation Systems

The elongation of C16 and C18 fatty acids to very long-chain fatty acids (VLCFAs) with 20 or more carbons occurs primarily in the endoplasmic reticulum. nih.govresearchgate.net This process is catalyzed by fatty acid elongases (ELOVL proteins), which constitute a family of enzymes responsible for adding two-carbon units to acyl-CoA substrates. nih.govuniprot.org The elongation cycle involves four sequential reactions: condensation of an acyl-CoA with malonyl-CoA, followed by reduction, dehydration, and a second reduction. nih.govresearchgate.net Different ELOVL isozymes exhibit specificity for different fatty acid chain lengths and degrees of saturation. nih.govuniprot.org The activity of specific ELOVLs is essential for producing the C21 or C22 fatty acid precursors of this compound. For example, studies in plants have shown that specific KCS (β-ketoacyl-CoA synthase) enzymes, part of the fatty acid elongase complex, are responsible for elongating fatty acids to specific very long chain lengths. researchgate.net

Ketone Formation Pathways

The formation of the ketone group in this compound from a long-chain fatty acid precursor involves specific enzymatic mechanisms. While the exact pathway leading specifically to this compound can vary, ketone formation from fatty acids is a known metabolic process. Ketogenesis, for instance, is a pathway in the liver that produces ketone bodies (like acetoacetate, beta-hydroxybutyrate, and acetone) from fatty acids, particularly during periods of low glucose availability. allen.innih.govbyjus.com This process involves the breakdown of fatty acids to acetyl-CoA, followed by the condensation of acetyl-CoA molecules to form acetoacetyl-CoA and subsequently HMG-CoA, which is then cleaved to produce acetoacetate. allen.innih.govlibretexts.org However, the formation of a long-chain ketone like this compound (C21) from a fatty acid precursor (likely C22) at an internal position (C11) suggests a different mechanism than the typical ketogenesis producing C4-C5 ketone bodies.

Research on the biosynthesis of other long-chain ketones, such as those found in plant waxes, provides insights. These ketones are often formed from very long-chain fatty acyl-CoAs through a decarbonylation or decarboxylation pathway. This process typically involves the action of a fatty acyl reductase to form an aldehyde, followed by a decarbonylase enzyme that cleaves the aldehyde to produce an alkane and carbon monoxide, or a decarboxylase that produces a ketone and carbon dioxide. While this compound is a ketone and not an alkane, related pathways in plants involve the conversion of fatty acids to aldehydes and then to alkanes or ketones. frontiersin.org Studies on barley wax β-diketones suggest a pathway involving the decarboxylation of 3-ketoacids, which can lead to the formation of 2-ketones. nih.gov The formation of an internal ketone like this compound would likely involve a more complex rearrangement or specific enzymatic cleavage of a longer fatty acid precursor.

Polyketide Synthase Involvement

Polyketide synthases (PKSs) are a family of enzymes that synthesize polyketides, a diverse class of secondary metabolites. wikipedia.orgrasmusfrandsen.dk PKSs share mechanistic similarities with fatty acid synthases, using acetyl-CoA and malonyl-CoA (or other acyl-CoA derivatives) as building blocks and performing iterative condensation reactions. wikipedia.orgrasmusfrandsen.dknih.gov While fatty acid synthesis typically leads to saturated hydrocarbons, PKS pathways can incorporate different starter units and extender units and may lack some of the reduction steps found in fatty acid synthesis, leading to more functionalized and diverse structures, including ketones. wikipedia.orgrasmusfrandsen.dkosti.gov Some long-chain hydrocarbons and ketones in biological systems are synthesized via pathways involving PKS-like mechanisms or hybrid PKS-fatty acid synthase systems. While direct evidence specifically linking a canonical PKS to the formation of this compound is limited in the provided search results, the structural similarity of long-chain ketones to polyketide-derived compounds suggests potential involvement of PKS or PKS-like enzymatic machinery, particularly in organisms where this compound functions as a secondary metabolite like a pheromone. smolecule.comwikipedia.org

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is likely to occur at multiple levels, influencing the availability of precursors, the activity of key enzymes, and the expression of genes encoding these enzymes. Given its role as a potential pheromone in insects and a component of plant waxes, its synthesis is probably subject to developmental, environmental, and potentially behavioral cues.

Regulation of fatty acid biosynthesis, the initial stage providing precursors, is well-studied. Key enzymes like acetyl-CoA carboxylase are subject to allosteric regulation and phosphorylation, responding to cellular energy levels and hormonal signals like insulin (B600854) and glucagon. libretexts.orgnih.govwikipedia.org The elongation of fatty acids by ELOVL enzymes is also a regulated process, controlling the production of specific VLCFAs. nih.gov

While specific regulatory mechanisms for the ketone-forming step in this compound synthesis are not explicitly detailed in the search results, it is reasonable to infer that the enzymes involved would be regulated at the transcriptional or post-translational level in response to the physiological or ecological needs of the organism. In the context of pheromone production, for example, the synthesis might be triggered by specific developmental stages or environmental signals. In plants, the synthesis of wax components, including ketones, is influenced by environmental factors like temperature and is linked to the development of cuticular wax layers. frontiersin.orgfrontiersin.orgoulu.fi Genetic studies in plants have also indicated that the expression of genes involved in VLCFA elongation and wax biosynthesis is tightly controlled. researchgate.netnih.gov

Further research is needed to fully elucidate the specific regulatory networks governing the biosynthesis of this compound in different organisms.

Data Table: Key Enzymes and Pathways Involved in this compound Biosynthesis (Inferred)

| Pathway/Enzyme Class | Key Enzymes (Examples) | Role in this compound Biosynthesis (Inferred) | Localization (Typical) |

| Fatty Acid Biosynthesis | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) | Produces C16-C18 fatty acids, precursors for elongation. | Cytosol |

| Long-Chain Fatty Acid Elongation | ELOVL proteins (e.g., ELOVL2, KCS enzymes in plants) | Extends C16-C18 fatty acids to VLCFAs (C20, C22), direct precursors. | Endoplasmic Reticulum |

| Ketone Formation Pathway | Specific Oxidases, Decarboxylases (Putative) | Converts VLCFA precursor into this compound. (Specific enzymes not fully elucidated for this compound) | Potentially ER or other compartments |

| Polyketide Synthesis (Potential) | PKS or PKS-like enzymes (Putative) | Could be involved in the formation of the ketone functional group or the overall carbon chain structure in some organisms. | Varies (Cytosol, ER) |

Detailed Research Findings:

Research on insect pheromones and plant waxes has identified this compound as a component. smolecule.comfrontiersin.org Studies on plant cuticular waxes, for instance, have investigated the very long-chain fatty acid elongation pathway and the subsequent modifications leading to alkanes and ketones. frontiersin.orgresearchgate.netoulu.fi While 2-heneicosanone (B3049931) has been more frequently discussed in plant wax biosynthesis research, the pathways for terminal and internal ketone formation share some common enzymatic logic related to fatty acid modification. frontiersin.orgnih.govfrontiersin.org The involvement of fatty acyl reductases and decarbonylases/decarboxylases in the formation of wax hydrocarbons and ketones from VLCFAs has been established in plants. frontiersin.org The precise enzymatic steps for the formation of the internal ketone at the C11 position in this compound from a likely C21 or C22 fatty acid precursor represent an area requiring further specific investigation.

Genetic Regulation and Gene Expression Studies

The biosynthesis of secondary metabolites, including ketones in plant waxes, is under genetic control, involving the regulation of gene expression. nih.govpressbooks.publumenlearning.com Gene expression is the process by which the information encoded in a gene is used to create a functional product, often a protein or RNA molecule. lumenlearning.comgenome.gov This process is tightly regulated, with mechanisms controlling when, where, and how much of a gene product is made. pressbooks.pubgenome.gov

Studies on the biosynthesis of cuticular wax components in plants, such as bilberry, have identified genes with preferential expression patterns in fruit skin, indicating their role in wax biosynthesis and secretion. researchgate.net While specific gene expression studies solely focused on this compound biosynthesis are limited in the provided search results, research on related wax compounds and secondary metabolites provides insight. For instance, in barley, genes involved in β-diketone biosynthesis are clustered and their expression is tightly controlled by inhibitory elements. nih.gov

Transcriptional regulation, where the transcription of DNA into mRNA is controlled, is a primary level of gene expression regulation in eukaryotes. pressbooks.publumenlearning.com Transcription factors, proteins that bind to promoter and regulatory sequences, play a key role in controlling gene transcription. pressbooks.pub The regulation of gene expression can occur at multiple levels, including epigenetic, transcriptional, post-transcriptional, translational, and post-translational. pressbooks.publumenlearning.com

Environmental and Stressor Effects on Biosynthesis

Environmental factors and stressors can significantly influence the biosynthesis and accumulation of secondary metabolites in plants. researchgate.netmdpi.com Plants often respond to environmental stresses, such as temperature extremes, salinity, drought, and high light intensity, by altering their metabolic profiles, including the production of compounds that serve as defense mechanisms. researchgate.netmdpi.comnih.govfrontiersin.org

While direct studies on the impact of specific environmental stressors on this compound biosynthesis were not prominently found, research on other plant secondary metabolites demonstrates this principle. For example, mild environmental stresses like heat shock, chilling, and high light intensity have been shown to increase the total phenolic content and antioxidant capacity in lettuce, along with significant increases in specific phenolic compounds. nih.gov This suggests that stress conditions can upregulate biosynthetic pathways of certain metabolites.

The response of plants to environmental stresses involves complex signaling pathways that can lead to the activation of genes involved in secondary metabolism. researchgate.netmdpi.com The intensity of the stress and the genetic makeup of the plant can influence the specific metabolic response. mdpi.com Studies have indicated that plants may increase the production of secondary metabolites under stressful conditions. mdpi.com

Data Table: Environmental Stress Effects on Secondary Metabolites (Example from Lettuce Study)

| Stress Treatment | Total Phenolic Content (Fold Increase) | Chicoric Acid (Increase) | Chlorogenic Acid (Increase) | Quercetin-3-O-glucoside | Luteolin-7-O-glucoside |

| Heat Shock (40°C, 10m) | 2-3 | Significant Increase | Significant Increase | Marked Accumulation | Marked Accumulation |

| Chilling (4°C, 1d) | 2-3 | Significant Increase | Significant Increase | Marked Accumulation | Marked Accumulation |

| High Light (800 µmol/m²/s, 1d) | 2-3 | Significant Increase | Significant Increase | Marked Accumulation | Marked Accumulation |

Note: This table is based on findings regarding phenolic compounds in lettuce under stress as an example of how environmental stressors can impact secondary metabolite biosynthesis. nih.gov

Comparative Biosynthetic Analysis Across Diverse Organisms

This compound has been identified in various organisms, including plants and insects, suggesting that similar or convergent biosynthetic pathways may exist or that the compound serves different biological functions in different taxa. nih.govmedcraveonline.comscience.gov

In plants, as discussed, this compound can be a component of cuticular waxes, synthesized through pathways involving fatty acid elongation and modification. nih.govresearchgate.net The presence of ketones in plant waxes is linked to their protective functions against water loss, UV radiation, and pathogens. researchgate.net

In insects, this compound has been reported as a component, potentially serving as a pheromone or a cuticular hydrocarbon. medcraveonline.comscience.gov The biosynthesis of insect pheromones often involves modifications of fatty acids or other precursors, regulated by specific enzymes and genetic pathways. science.gov Comparative analysis of the enzymes and genes involved in this compound production in different organisms could reveal evolutionary relationships and functional adaptations of these biosynthetic pathways. While detailed comparative studies specifically on this compound biosynthesis across diverse organisms were not extensively covered in the search results, the identification of this compound in distinct biological kingdoms highlights the potential for variations in its production and role.

Understanding the comparative biosynthesis can provide insights into the ecological roles of this compound in different species and inform strategies for its potential biotechnological production.

Biological Activities and Pharmacological Investigations of 11 Heneicosanone

Antioxidant Activities and Mechanisms of Action

Research has indicated the presence of 11-Heneicosanone in extracts exhibiting antioxidant properties. For instance, this compound was identified in a red algae extract noted for its antioxidant activity. unito.it Similarly, extracts from the fungus Beauveria bassiana, which contain this compound, have demonstrated antioxidant effects. scispace.com While these findings suggest a potential role for this compound in antioxidant processes, specific studies detailing the direct antioxidant activity and the underlying mechanisms of action of this compound itself are limited in the provided search results. General mechanisms of antioxidant action involve the neutralization of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET), as well as metal chelation. nih.govnih.govresearchgate.net Further research is needed to elucidate the precise ways in which this compound might contribute to antioxidant defense.

Anti-inflammatory Properties and Cellular Pathways

This compound has been reported as a component in natural extracts exhibiting anti-inflammatory properties. A red algae extract containing this compound was noted for its anti-inflammatory activity. unito.it Additionally, cyclohexyl-11-heneicosanone, a related compound, was found in Tinospora cordifolia, a plant known for its anti-inflammatory effects. scispace.com While these associations exist, the specific anti-inflammatory mechanisms and the cellular pathways directly modulated by this compound have not been clearly defined in the provided literature. Studies on other compounds have highlighted the involvement of pathways such as NF-κB, MAPK, and STAT3 in mediating anti-inflammatory responses. nih.govsdu.edu.cnmdpi.comfrontiersin.orgfoodandnutritionresearch.net Further investigation is required to determine if this compound influences these or other inflammatory pathways.

Potential Anticancer Activities and Molecular Targets

The presence of this compound in extracts with reported anticancer activity suggests a potential in this area. This compound was found in a red algae extract with noted anticancer activity. unito.it Beauveria bassiana extract, containing this compound, has also shown anticancer effects against HepG2 cells. scispace.com However, the specific anticancer mechanisms and the precise molecular targets of this compound have not been explicitly detailed in the search results. Research on other natural compounds has explored various molecular targets and pathways in cancer, including STAT3, NF-κB, PI3K/Akt/mTOR, MAPK/ERK, Wnt/β-catenin, tubulin, and COX-2. researchgate.netnih.govajpps.orgmdpi.com Dedicated studies are needed to ascertain the direct anticancer activity of this compound and its specific interactions at the molecular level.

Antimicrobial and Antifungal Effects

Extracts containing this compound have demonstrated antimicrobial and antifungal properties. Beauveria bassiana extract, which includes this compound, exhibited antimicrobial and antifungal effects. scispace.com While the presence of this compound in such active extracts is noted, the specific antimicrobial and antifungal mechanisms directly attributable to this compound are not clearly elucidated in the provided information. Studies on other antimicrobial and antifungal agents highlight mechanisms such as disruption of cell membranes, inhibition of essential enzymes, and interference with ergosterol (B1671047) synthesis in fungi. mdpi.comintec.edu.doscielo.br Further research is necessary to determine the direct impact of this compound on microorganisms and fungi and its mode of action.

Neuroprotective Research and Associated Signaling Pathways

Research into the neuroprotective potential of this compound is limited, with available information primarily referencing related compounds. Cyclohexyl-11-heneicosanone, a derivative, has been identified in Tinospora cordifolia, a plant being investigated for neuroprotection in the context of Alzheimer's disease. scispace.comnih.gov This research on the derivative mentions associated signaling pathways like cAMP, mTOR, MAPK, and PI3K-Akt. nih.gov However, direct evidence regarding the neuroprotective effects of this compound itself and its involvement in specific signaling pathways is not present in the provided search results.

Role in Plant Physiology and Defense Mechanisms

The role of this compound in plant physiology and defense mechanisms is not extensively documented in the provided literature. General plant defense mechanisms involve physical barriers, biochemical compounds (including secondary metabolites), and signaling pathways such as those mediated by jasmonic acid and salicylic (B10762653) acid. numberanalytics.commdpi.comnih.govfiveable.meresearchgate.net While ketones can be found in plants, the specific involvement of this compound in plant defense responses or physiological processes has not been identified in the search results.

Influence on Sensory Properties in Food Science

The impact of this compound on sensory properties in food science is not directly addressed in the provided search results. Sensory science evaluates food attributes such as appearance, odor/aroma, consistency, texture, and flavor, which are influenced by volatile compounds. pressbooks.pubsci-hub.sefoodafactoflife.org.uknih.govmdpi.com Ketones are a class of volatile compounds that can contribute to the flavor and aroma of foods. mdpi.com However, there is no specific information in the search results linking this compound to the sensory profile of any food product.

Other Documented or Hypothesized Biological Roles

Research indicates that this compound exhibits biological activity beyond its potential role in pheromonal signaling in insects. smolecule.com It has been identified as a component in various natural sources, and studies suggest its involvement in different biological contexts.

One significant area of investigation points to potential antioxidant, anticancer, and anti-inflammatory properties associated with this compound. portlandpress.com It has been listed among fatty acids exhibiting these activities in the context of natural products from red algae. portlandpress.com While its non-polar nature might limit direct interaction with enzymes and proteins through specific biochemical pathways, its role in ecological interactions through hydrophobic interactions has been suggested. smolecule.com

This compound has also been identified as a constituent of the plant Tinospora cordifolia. rjpponline.orgresearchgate.netrjpponline.org This plant is recognized in traditional medicine for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects. rjpponline.orgrjpponline.orghomoeopathicjournal.com The presence of compounds like this compound in Tinospora cordifolia is considered to contribute to its medicinal and therapeutic characteristics. researchgate.nethomoeopathicjournal.com

Furthermore, this compound has been detected in the cuticular wax of plants, which plays a role in mediating responses to various biotic and abiotic stresses. frontiersin.org Cuticular wax is composed of very long chain fatty acids and their derivatives, including ketones like this compound. frontiersin.org

While pheromonal activity, particularly in insects, is a documented biological role for this compound smolecule.com, its presence in organisms like red algae and plants with known medicinal properties suggests other potential biological functions, including antioxidant and anti-inflammatory effects. portlandpress.comresearchgate.net Further research is needed to fully elucidate the mechanisms of action of this compound within biological systems and to confirm its hypothesized roles. smolecule.com

Table 1: Documented or Hypothesized Biological Roles of this compound

| Biological Role | Source Organism/Context | Supporting Evidence/Notes |

| Antioxidant Activity | Red algae (Galaxaura oblongata) | Identified as a component with potential antioxidant properties. portlandpress.com |

| Anti-inflammatory Activity | Red algae (Galaxaura oblongata) | Identified as a component with potential anti-inflammatory properties. portlandpress.com |

| Anticancer Activity | Red algae (Galaxaura oblongata) | Identified as a component with potential anticancer properties. portlandpress.com |

| Contribution to Medicinal Properties | Tinospora cordifolia | Identified as a constituent in a plant known for various therapeutic effects. researchgate.netrjpponline.orghomoeopathicjournal.com |

| Component of Cuticular Wax | Plants (e.g., Bilberry) | Found in cuticular wax, which is involved in stress responses. frontiersin.org |

| Pheromonal Signaling | Insects | Documented role in influencing mating behaviors and ecological interactions. smolecule.com |

Advanced Analytical Methodologies for 11 Heneicosanone Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are essential for separating 11-Heneicosanone from complex mixtures and determining its concentration. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound, particularly for its identification and quantification in various samples. GC-MS involves separating volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer.

This compound has been identified and quantified using GC-MS in studies analyzing the composition of coal tar. ajol.inforesearchgate.net In one such study, this compound was detected as one of the components in coal tar produced from coal pyrolysis. ajol.inforesearchgate.net The analysis involved using GC/MS to determine the components of various groups within the coal tar after separation. researchgate.net

GC-MS has also been applied in the phytochemical screening of plant extracts. For instance, this compound was found in the extract of Vitex negundo L. using GC-MS analysis. nveo.org The identification was made by comparing the spectrum of unknown components with the spectrum of known components stored in the NIST library, analyzing retention time, molecular weight, molecular formula, and composition percentage. nveo.org

Furthermore, GC-MS serves as a crucial tool for confirmation purposes in the characterization of dialkyl ketones (DAKs), a class of compounds that includes this compound, in fats. semanticscholar.orgmdpi.com While gas chromatography-flame ionization detector (GC-FID) can be used for quantification, GC-MS is employed to confirm the identity of the detected DAKs. semanticscholar.orgmdpi.com

Spectral information for this compound obtained through GC-MS is available in databases like PubChem and the NIST WebBook, providing valuable reference data for identification. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS.

LC-MS/MS has been utilized for the quantification of phytochemical constituents, including this compound, in plant extracts such as Vitex negundo. nveo.org Although the search results specifically mention its use in this context, detailed methodologies for this compound analysis by LC-MS/MS were not extensively provided. However, LC-MS/MS is generally recognized for its high sensitivity and selectivity in the analysis of complex mixtures. universiteitleiden.nlresearchgate.netchromatographyonline.comjfda-online.com Predicted LC-MS/MS spectra for a related compound, 8-Hydroxy-6-heneicosanone, are available, indicating the applicability of this technique to heneicosanone derivatives. contaminantdb.ca

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages for the rapid separation and analysis of compounds. It is often used for qualitative and semi-quantitative analysis, as well as for sample preparation prior to other analytical techniques.

HPTLC has been employed in the qualitative and quantitative phytochemical screening of plant extracts where this compound was found. nveo.org In the study on Vitex negundo, HPTLC was used for fingerprint analysis of the plant extract. nveo.org While HPTLC was part of the analytical approach that led to the identification of this compound in this specific extract, detailed information solely on the HPTLC methodology for isolating or quantifying this compound as a single compound was not provided in the search results. HPTLC is also mentioned as a general chromatographic separation technique. maas.edu.mm

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound, as well as its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used.

NMR spectroscopy is a key method for determining the molecular structure of organic compounds, offering a comprehensive analysis and interpretation of the entire spectrum. researchgate.net Spectral information for this compound, including ¹H NMR and ¹³C NMR spectra, is available in databases like PubChem and SpectraBase, providing reference data for structural confirmation. nih.gov General principles of using 1D and 2D NMR techniques, such as COSY, TOCSY, NOESY, HETCOR, HSQC, and HMBC, for structural elucidation are well-established. researchgate.netkarary.edu.sdmestrelab.com These techniques help in determining the connectivity of atoms and the relative positions of protons. researchgate.net

NMR data, particularly ¹³C and ¹H chemical shifts, supported by computational methods like Density Functional Theory (DFT) predictions, are increasingly used for the structural elucidation of natural products and can be valuable for confirming the structure of compounds like this compound. mestrelab.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. It is often used for identifying the class of compounds and confirming the presence of specific functional groups.

IR spectroscopy is one of the essential data types required for structural elucidation of organic molecules. karary.edu.sd IR spectra for this compound are available in databases like PubChem and the NIST WebBook, including vapor phase and condensed phase spectra. nih.govnist.govnist.gov These spectra show characteristic absorption bands corresponding to the functional groups in this compound, such as the carbonyl group (C=O). A Certificate of Analysis for this compound also mentions that the Infrared Spectrum conforms to the expected structure. amazon.com

| Analytical Technique | Application to this compound | Key Information Provided | Relevant Sources |

| GC-MS | Identification and quantification in coal tar and plant extracts. ajol.inforesearchgate.netnveo.org Confirmation in dialkyl ketone analysis in fats. semanticscholar.orgmdpi.com | Retention time, mass spectrum (fragmentation pattern), molecular weight. nveo.orgnih.govnist.gov | ajol.inforesearchgate.netnveo.orgsemanticscholar.orgmdpi.comnih.govnist.gov |

| LC-MS/MS | Quantification in plant extracts. nveo.org | Molecular weight, fragmentation pattern (tandem MS). contaminantdb.ca | nveo.orgcontaminantdb.ca |

| HPTLC | Phytochemical screening and fingerprint analysis of extracts. nveo.org | Separation profile, presence in mixtures. nveo.org | nveo.org |

| NMR Spectroscopy | Structural elucidation (¹H and ¹³C). researchgate.netkarary.edu.sdmestrelab.com | Chemical shifts, coupling constants, integration, connectivity. nih.govresearchgate.netkarary.edu.sdmestrelab.com | nih.govresearchgate.netkarary.edu.sdmestrelab.com |

| IR Spectroscopy | Identification of functional groups, purity assessment. karary.edu.sd | Absorption bands corresponding to functional groups. nih.govnist.govnist.govamazon.com | nih.govnist.govkarary.edu.sdnist.govamazon.com |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the chemical structure and molecular interactions of a compound horiba.comwikipedia.org. It is based on the inelastic scattering of monochromatic light, typically from a laser, as it interacts with molecular vibrations horiba.comwikipedia.org. The resulting shift in wavelength of the scattered light provides a unique spectral fingerprint for a given molecule horiba.comwikipedia.org.

For this compound, a molecule characterized by a long hydrocarbon chain and a central ketone functional group, Raman spectroscopy is well-suited for analysis due to the polarizable nature of C-H and C-C bonds spectroscopyonline.com. The technique can probe the vibrational modes associated with both the alkyl chains and the carbonyl group (C=O). The fingerprint region of organic molecules, typically between 500 and 1500 cm⁻¹, is particularly rich in vibrational information that can aid in the identification and structural characterization of this compound wikipedia.org.

While specific detailed research findings focusing solely on the interpretation of the Raman spectrum of this compound were not extensively detailed in the available search results, the existence of its Raman spectrum is noted in chemical databases chemicalbook.com. The principles of Raman spectroscopy suggest its potential utility in:

Confirming the presence of the ketone functional group through characteristic C=O stretching vibrations, typically observed around 1700-1720 cm⁻¹.

Analyzing the conformational order and packing of the long alkyl chains through modes in the lower wavenumber region, similar to studies on alkanes and hydrogenated α-olefin oligomers mdpi.com.

Identifying this compound in mixtures or complex samples by comparing acquired spectra to reference databases horiba.com.

Potentially being coupled with microscopy for localized analysis of this compound in various matrices horiba.com.

Raman spectroscopy offers advantages such as minimal sample preparation for many sample types (solids, powders, liquids) and the ability to perform analysis in situ horiba.comnih.gov. This makes it a valuable tool for the qualitative and potentially quantitative analysis of this compound in research settings.

Advanced Sample Preparation Techniques for Complex Matrices

Analyzing this compound in complex matrices, such as biological tissues, environmental samples, or natural extracts, often requires sophisticated sample preparation techniques to isolate and concentrate the compound of interest while removing interfering substances. Advanced techniques aim to improve selectivity, sensitivity, and efficiency compared to traditional methods researchgate.net.

Examples from research where this compound or similar long-chain ketones were analyzed in complex samples highlight the need for effective extraction and cleanup. For instance, this compound has been identified as a component in red algae extract and plum cuticular wax portlandpress.commdpi.com. Extraction methods for natural products often involve soaking in organic solvents followed by filtration and evaporation portlandpress.commdpi.com.

Solid-Phase Extraction (SPE) is a widely used advanced technique for isolating analytes from complex matrices. One study detailing the characterization of sterols and dialkyl ketones, including this compound as a standard, in fats employed SPE after microwave-assisted saponification mdpi.com. The SPE procedure involved specific conditioning and elution steps to selectively isolate the dialkyl ketone fraction.

| Step | Solvent System | Volume | Purpose |

| Conditioning | n-hexane | 6.0 mL | Prepare sorbent |

| Sample Loading | Sample dissolved in n-hexane | 1.0 mL | Introduce sample |

| Washing (Step 1) | n-hexane/diethyl ether (98/2 v/v) | 5.0 mL | Remove less polar compounds |

| Washing (Step 2) | n-hexane/diethyl ether (95/5 v/v) | 25.0 mL | Intermediate wash |

| Elution | n-hexane/diethyl ether (96/4 v/v) | 5.0 mL | Collect dialkyl ketones |

Table 1: Example Solid-Phase Extraction Procedure for Dialkyl Ketones including this compound. mdpi.com

Other advanced techniques mentioned in the context of sample preparation for complex matrices include ultrasound-assisted extraction (UAE) and various microextraction techniques researchgate.netnih.gov. UAE utilizes ultrasonic waves to enhance the extraction efficiency of analytes from solid or semi-solid samples nih.gov. Microextraction techniques, such as solid-phase microextraction (SPME) or microextraction in packed sorbent (MEPS), offer miniaturized approaches that reduce solvent consumption and sample size researchgate.net.

Sample preparation for chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), often involves steps like drying, derivatization (if necessary), and solvent extraction followed by centrifugation and filtration to obtain a clean supernatant for injection mdpi.com. For complex matrices like coal tar, chromatographic methods like planigraphy (liquid-solid chromatography) have been used for sample pre-treatment before GC-MS analysis ajol.info. The choice of sample preparation technique is highly dependent on the matrix, the concentration of this compound, and the analytical technique to be used.

Development of Novel Analytical Standards and Reference Materials

The availability of high-purity analytical standards and reference materials is fundamental for accurate identification and quantification of this compound in various applications. Analytical standards are used to calibrate instruments, validate methods, and ensure the reliability of analytical results.

This compound is commercially available from various chemical suppliers, often with specified purity levels determined by techniques like Gas Chromatography (GC) chemicalbook.comtcichemicals.comfishersci.ca. This commercial availability indicates that it is produced and supplied for use as an analytical standard chemicalbook.comtcichemicals.comfishersci.ca. Databases like the NIST Chemistry WebBook also provide chemical and spectral information for this compound, serving as a reference source for its properties nist.govnist.govnih.gov.

The development of analytical standards typically involves the synthesis and rigorous characterization of the target compound to ensure high purity and accurate structural confirmation. Several synthesis routes for this compound have been reported. One method involves the saponification of a β-keto ester intermediate google.comgoogle.com. Another approach describes the reaction of 2,4-alkaneanedione with 1-bromooctadecane, followed by reduction smolecule.com. These synthetic procedures are crucial for obtaining pure this compound that can serve as a reliable standard. Purification steps, such as distillation or crystallization, are often necessary during synthesis to achieve the required purity for analytical applications google.comgoogle.com.

Chemical Synthesis and Derivatization Studies of 11 Heneicosanone

Organic Synthesis Pathways and Reaction Mechanisms

The synthesis of 11-heneicosanone can be achieved through various organic synthesis pathways. smolecule.comchembk.com These methods often involve reactions that build the long carbon chain and introduce the central ketone functionality.

Oxidation Reactions of Fatty Acids or Esters

One of the primary methods for preparing this compound involves the oxidation of natural fatty acids or their esters. chembk.com This process typically occurs in the presence of a catalyst and oxygen. chembk.com A common approach is the oxidation of fatty acids using oxygen in the presence of a basic catalyst. chembk.com

Oxidation of fatty acids is a fundamental metabolic process that breaks down fatty acids to acetyl-CoA. uoanbar.edu.iqnih.govuomus.edu.iq While biological fatty acid oxidation (like beta-oxidation) primarily yields acetyl-CoA and is involved in energy production and ketone body formation (such as acetoacetate, D-3-hydroxybutyrate, and acetone) uoanbar.edu.iqnih.govuomus.edu.iqmosaicdx.comwikipedia.orgnih.gov, chemical oxidation methods can be employed to directly synthesize ketones from fatty acids. For instance, ketones can be synthesized through the decarboxylation of fatty acids, fatty acid derivatives, or mixtures. researchgate.net This decarboxylation involves the reaction of two carboxylic acid molecules to form a ketone by removing water and carbon dioxide. researchgate.net Saturated fatty acids are commonly used raw materials in such decarboxylation reactions. researchgate.net

Clemmensen Reduction in Related Compound Synthesis

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. juniperpublishers.comvedantu.comwikipedia.orgorganic-chemistry.org While the Clemmensen reduction itself converts a ketone to an alkane, it is relevant in the context of related compound synthesis as it provides a method for removing a carbonyl group. This reduction is particularly effective for reducing aryl-alkyl ketones. vedantu.comwikipedia.org Although less effective with aliphatic or cyclic ketones under standard conditions, modified conditions using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride (B1165640) can be more effective. wikipedia.orgorgsyn.org The mechanism is not fully elucidated but is thought to involve organozinc intermediates. wikipedia.orgorganic-chemistry.org

Self-Condensation Reactions

Self-condensation reactions, such as the aldol (B89426) reaction and condensation, can be employed in the synthesis of ketones. jove.comvanderbilt.eduemu.edu.trlibretexts.orgmasterorganicchemistry.com The aldol reaction involves the addition of an enolate to a carbonyl compound. vanderbilt.edumasterorganicchemistry.com Ketone enolates can act as nucleophiles in aldol reactions. masterorganicchemistry.com While self-condensation of ketones can occur, it is generally less favorable than that of aldehydes, often resulting in more sterically hindered products. masterorganicchemistry.com Using strong bases like lithium diisopropylamide (LDA) can minimize the formation of multiple products in crossed aldol reactions by promoting the irreversible formation of a ketone enolate. jove.com The condensation aspect involves the subsequent elimination of water from the aldol product to form an α,β-unsaturated carbonyl. libretexts.org

Photochemical Transformations and Reaction Products

Photochemical transformations involve chemical reactions initiated by light. researchgate.netcollege-de-france.fr Carbonyl compounds, including ketones, can undergo various photochemical reactions. college-de-france.fr For instance, aldehydes can act as photoinitiators for certain transformations. beilstein-journals.org Photochemical reactions can lead to unusual molecular structures and offer alternative synthetic routes. researchgate.netcollege-de-france.fr While a specific photochemical transformation of this compound is not detailed in the provided results, studies on the photolysis of related carbonyl compounds, such as undecanal, have shown the formation of products like this compound and 11-heneicosanol, suggesting the involvement of radical reactions. rsc.org

Molecular Interactions and Biophysical Studies

Investigation of 11-Heneicosanone with Biological Macromolecules

Studies on the interaction of this compound with biological macromolecules suggest a limited direct engagement with enzymes and proteins due to its saturated structure and non-polar nature. smolecule.com While research indicates its role in ecological interactions, this is primarily attributed to hydrophobic interactions rather than specific biochemical pathways involving protein or enzyme binding. smolecule.com Biological macromolecules, including proteins, lipids, and carbohydrates, engage in interactions mediated by covalent and non-covalent forces such as hydrogen bonding, ionic interactions, and hydrophobic effects. frontiersin.orgnih.gov These interactions are vital for stabilizing their structures and enabling their functions. frontiersin.org The selective binding of molecules to specific cellular target proteins can be crucial for biological outcomes. nih.gov However, this compound's interaction profile appears dominated by its lipophilic character.

Membrane Interactions and Lipid Bilayer Studies

The hydrophobic nature of this compound facilitates its interaction with lipid membranes. smolecule.com Model membrane systems, such as supported lipid bilayers (SLBs) and liposomes, are widely used to study the interactions between molecules and cellular membranes. mdpi.comfrontiersin.orgmdpi.commdpi.com These studies provide insights into the structural organization, dynamics, and functionality of biological membranes. mdpi.com Techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are employed to investigate the interaction of various substances, including nanoparticles, with supported lipid bilayers, offering real-time monitoring of these interactions. frontiersin.org The formation of supported lipid bilayers can be achieved through methods like vesicle fusion, where lipid vesicles adhere to a substrate and collapse to form a planar bilayer. frontiersin.orgmdpi.com The interaction between lipid bilayer membranes and solid substrates, as well as factors like lipid composition and vesicle size, significantly influence the formation process. mdpi.com Liposomes, artificial vesicles bounded by a lipid bilayer, are also important models for studying membrane permeability and interactions. mdpi.commdpi.com Studies on liposome (B1194612) interactions with other molecules, such as supramolecular nanofibers or blood proteins, reveal how these interactions can lead to structural changes or influence their behavior in biological systems. nih.govnih.govrsc.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics simulations are increasingly valuable tools for studying complex chemical and biological systems at a molecular level. oligofastx.commdpi.compan.pl These methods can provide a time-resolved picture of macromolecules and their interactions with potential ligands and solvents. oligofastx.com They are used to explore the conformational space of biological systems and determine the binding modes of small molecules at protein binding sites, considering the flexibility of surrounding structures. oligofastx.com Molecular dynamics simulations have been applied to study the dynamics of various systems, including the rotator phase of alkanes like n-heneicosane (C₂₁H₄₄), a molecule structurally similar to this compound. aps.org While direct studies on this compound using molecular dynamics simulations in the context of biological macromolecules or membranes were not extensively found in the search results, the general applicability of these techniques to study lipid bilayers and molecular interactions suggests their potential for investigating this compound's behavior at an atomic level. mdpi.compan.pl Computational studies have also been used to investigate the confinement of molecules, such as water clusters within polycyclic aromatic hydrocarbons, providing insights into molecular interactions in confined systems. rsc.org

Dielectric Studies of Molecular Relaxation and Interactions

Dielectric studies, particularly dielectric relaxation spectroscopy (DRS), are powerful techniques for investigating the molecular dynamics and interactions in various materials, including liquids and polymers. researchgate.netliv.ac.ukijsrst.com These studies can provide information on dipole reorientation and the contributions of intramolecular and whole-molecule rotations to dielectric absorption. cdnsciencepub.com Dielectric relaxation studies have been reported for various aliphatic ketones, and the relaxation times and their dependence on viscosity have been discussed in terms of dipole reorientation mechanisms. cdnsciencepub.comlakeheadu.ca The dielectric properties of a material, such as dielectric permittivity and dielectric loss, are influenced by molecular structure and interactions, including hydrogen bonding in polar liquids. liv.ac.ukijsrst.com Changes in carbon chain length in homologous series of compounds can lead to trends in static dielectric constants and relaxation times. liv.ac.uk While specific detailed dielectric studies solely focused on the molecular relaxation and interactions of pure this compound were not prominently featured, the general principles of dielectric spectroscopy are applicable to understanding the dynamic behavior of this polar ketone in different environments. lakeheadu.cagoogleapis.com

Effects of Confinement on Molecular Interactions

The effects of confinement on molecular interactions are a significant area of research, particularly relevant in biological systems where molecules are often confined within cellular structures or membranes. rsc.orgaps.org Confinement can significantly alter the properties of liquids, such as water, affecting their dielectric properties and the interactions between dissolved species. aps.org Molecular dynamics simulations have shown that the dielectric properties of water can be dramatically changed when confined to ultrathin layers between surfaces, with the permittivity becoming anisotropic and reduced in the direction perpendicular to the confining surfaces. aps.org This asymmetry is attributed to molecular interactions between the confined substance and the confining surfaces, influencing the orientation of molecular dipoles. aps.org While direct studies on the effects of confinement specifically on this compound were not found, the principles established in studies of other confined systems suggest that the behavior and interactions of this compound could be altered when present in confined environments, such as within lipid bilayers or other cellular compartments. rsc.orgaps.org

Ecological and Environmental Fate of 11 Heneicosanone

Degradation Pathways in Soil and Aquatic Environments

The degradation of organic compounds in soil and aquatic environments is influenced by a variety of factors, including microbial activity, temperature, pH, and the presence of other substances mdpi.com. Degradation can occur through both biotic (biodegradation) and abiotic processes (e.g., hydrolysis, photodegradation) pjoes.comresearchgate.net. The specific pathways and rates of degradation are highly dependent on the chemical structure of the compound and the prevailing environmental conditions mdpi.com.

Aerobic and Anaerobic Transformation

Aerobic and anaerobic conditions play a significant role in the transformation of organic compounds in the environment. In aerobic environments, microorganisms utilize oxygen as the terminal electron acceptor to break down organic substances into simpler compounds like carbon dioxide and water. Anaerobic degradation occurs in the absence of oxygen and involves different metabolic pathways and microbial communities, often resulting in products such as methane, hydrogen sulfide, and organic acids. While general principles of aerobic and anaerobic degradation of organic compounds are well-established science.gov, specific detailed pathways for 11-heneicosanone were not extensively detailed in the search results. However, studies on other organic compounds, such as carvone, illustrate how degradation dynamics can differ under aerobic and anaerobic conditions in soil researchgate.net.

Biodegradation Rates and Mechanisms

Photodegradation and Hydrolysis in Environmental Compartments

Photodegradation, the breakdown of compounds by light, can occur in environmental compartments exposed to sunlight, such as the atmosphere and the surface layers of water and soil pjoes.comiljs.org.ng. The susceptibility of a compound to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths. Hydrolysis is a chemical reaction involving the breaking of a bond by reaction with water. This process can be influenced by pH and temperature iljs.org.ng. While the search results did not provide specific data on the photodegradation or hydrolysis of this compound, studies on other organic compounds highlight the importance of these abiotic processes in their environmental fate pjoes.comiljs.org.ng. For instance, the photodegradation of temephos (B1682015) in water is influenced by the presence of photosensitizers like nitrate (B79036) ions iljs.org.ng. Hydrolysis rates can vary significantly with pH, with some compounds being more stable under acidic or alkaline conditions iljs.org.ng.

Bioaccumulation Potential and Trophic Transfer

Bioaccumulation refers to the uptake and accumulation of a substance in an organism from all environmental sources (e.g., water, food, sediment) kevinbrix.com. Bioconcentration is a specific type of bioaccumulation where uptake is directly from the water kevinbrix.com. Trophic transfer is the movement of chemicals from one trophic level to another in a food chain, occurring when a predator consumes contaminated prey fiveable.mepku.edu.cn. Biomagnification is an increase in chemical concentration at successively higher trophic levels fiveable.me.

The potential for a compound to bioaccumulate and undergo trophic transfer is related to its physical and chemical properties, such as its lipophilicity (tendency to dissolve in fats) and persistence in the organism fiveable.me. Highly lipophilic and persistent compounds are more likely to accumulate in tissues and biomagnify in food chains fiveable.me. While specific bioaccumulation and trophic transfer data for this compound were not found, the general principles of these processes indicate that the lipophilicity of this compound (as a long-chain ketone) would be a key factor in determining its potential to bioaccumulate in organisms nih.govnist.govnist.govnist.gov. Studies on other organic pollutants, such as dechloranes, demonstrate that compounds can undergo trophic magnification in aquatic food webs pku.edu.cn. Factors influencing trophic transfer include trophic level, feeding relationships, and metabolic rates fiveable.me.

Environmental Modeling and Risk Assessment of Transformation Products

Environmental modeling is used to predict the fate and transport of chemicals in different environmental compartments researchgate.net. These models consider various processes such as degradation, volatilization, adsorption, and dispersion. Risk assessment involves evaluating the potential harm that a substance or its transformation products might pose to the environment efpia.eunih.govresearchgate.neteuropa.eu.

Data on the environmental modeling and risk assessment specifically for this compound or its transformation products were not found in the provided search results. However, the general principles and methodologies for environmental modeling and risk assessment of organic compounds and their degradation products are applicable researchgate.netefpia.eunih.govresearchgate.neteuropa.euecetoc.org.

Future Research Directions and Translational Applications

Targeted Drug Discovery and Development Based on 11-Heneicosanone Scaffolds

The long aliphatic chains of this compound provide a lipophilic scaffold that could be foundational in the design of novel therapeutic agents. While direct pharmacological studies on this compound are limited, related long-chain hydrocarbons have demonstrated biological activities that suggest potential avenues for investigation. For instance, the related alkane, heneicosane, has been identified as a pheromone and an inhibitor of aflatoxin production . Another similar compound, 10-heneicosene, has shown antibacterial properties researchgate.net.

Future research could focus on synthesizing derivatives of the this compound scaffold to explore a range of pharmacological activities. Key areas of potential investigation include:

Antimicrobial Agents: Modifying the ketone group or the aliphatic chains could lead to compounds with enhanced antibacterial or antifungal properties.

Anticancer Activity: The cytotoxic potential of this compound derivatives against various cancer cell lines could be explored, as many lipophilic molecules exhibit anticancer effects mdpi.com.

Anti-inflammatory Effects: The structural similarity to other lipid molecules suggests that this compound scaffolds could be investigated for their potential to modulate inflammatory pathways.

The development of a library of this compound analogs will be a critical step in elucidating its structure-activity relationships and identifying lead compounds for further therapeutic development.

Exploration of this compound in Functional Food and Nutraceutical Formulations

The identification of naturally occurring bioactive compounds in food sources is a cornerstone of nutraceutical development. Recent analysis has identified this compound as a constituent in the hexane extract of the bulb of Allium chinense G. Don, a medicinal and aromatic herb d-nb.info. This discovery opens the door for exploring its potential as a functional food ingredient.

Future research in this area should aim to:

Quantify Presence: Determine the concentration of this compound in Allium chinense and screen other traditional food sources and medicinal plants for its presence.

Assess Bioavailability: Investigate the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and potential impact on human health.

Evaluate Health Benefits: Conduct in vitro and in vivo studies to explore potential health benefits, such as antioxidant or gut microbiome-modulating effects, which could position it as a valuable nutraceutical.

The table below summarizes the key phytochemical findings for the hexane extract of Allium chinense bulb, highlighting the presence of this compound among other compounds.

| Compound Identified | Percentage in Extract (%) |

| 2-methyloctacosane | 21.30% |

| tetracontane | 14.05% |

| eicosane, 10-methyl | 12.06% |

| heneicosane (this compound) | 8.46% |

| octadecyl trifluoroacetate | 6.48% |

| 1-heneicosanol | 5.76% |

Data sourced from GC-MS analysis of Allium chinense bulb hexane extract d-nb.info.

Biotechnological Production and Engineering of this compound

Sustainable production of specialty chemicals through microbial fermentation is a rapidly advancing field. While there are no specific reports on the biotechnological production of this compound, metabolic engineering strategies used for other ketones provide a clear blueprint for future research. Scientists have successfully engineered Escherichia coli and Saccharomyces cerevisiae for the production of methyl ketones and raspberry ketone, respectively nih.govresearchgate.netresearchgate.net.

These approaches can be adapted to produce long-chain symmetrical ketones like this compound. A potential strategy involves:

Pathway Construction: Introducing a heterologous biosynthetic pathway that utilizes intermediates from the host's fatty acid synthesis cycle.

Enzyme Engineering: Expressing engineered enzymes, such as a specific 3-ketoacyl-ACP thioesterase and a beta-decarboxylase, to produce the C21 backbone and the ketone group nih.gov.

Metabolic Engineering: Redirecting carbon flux towards fatty acid synthesis by deleting competing metabolic pathways to increase precursor availability and enhance final product yield nih.govresearchgate.net.

Developing a microbial chassis for this compound production would enable a sustainable and scalable manufacturing process, independent of petrochemical feedstocks.

Environmental Bioremediation Strategies Involving this compound Degraders

Long-chain aliphatic hydrocarbons can persist in the environment, and microbial degradation is a key mechanism for their removal. While the specific biodegradation pathway for this compound has not been elucidated, studies on the degradation of long-chain n-alkanes and other ketones provide a strong basis for proposing a likely mechanism.

Bacteria are known to degrade long-chain alkanes (C32-C40) through the action of enzymes like alkane hydroxylases nih.gov. The degradation of this compound would likely involve the oxidation of one or both of the terminal methyl groups on its decyl chains. A plausible aerobic degradation pathway could proceed as follows:

Terminal Oxidation: An alkane monooxygenase enzyme would hydroxylate a terminal methyl group of one of the decyl chains, converting it into a primary alcohol.

Further Oxidation: The alcohol would then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases.

Beta-Oxidation: The resulting fatty acid would be shortened via the beta-oxidation cycle, releasing acetyl-CoA units.

Subterminal Oxidation: Alternatively, subterminal oxidation could occur near the ketone group, a pathway known for degrading some long-chain alkanes into secondary alcohols and ketones, which are then further metabolized mdpi.com.